molecular formula C18H24N4O3S B024257 Glycyl-H 1152 dihydrochloride CAS No. 913844-45-8

Glycyl-H 1152 dihydrochloride

Cat. No. B024257
M. Wt: 376.5 g/mol
InChI Key: CMKMGFAUKPAOMG-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Glycyl-H 1152 dihydrochloride often involves multi-step reactions that include acylation, esterification, and ammonolysis processes. For example, Kir’yanova et al. (2011) described a five-step synthesis method for a dipeptide, which includes phenylhexanoylchloride synthesis, glycine acylation, L-tryptophan esterification, dipeptide ester synthesis, and ammonolysis of the dipeptide ester (Kir’yanova et al., 2011).

Molecular Structure Analysis

The molecular structure of dipeptide complexes has been extensively studied, revealing insights into the bonding and geometry around the central atoms. For instance, Vornefeld et al. (1992) reported on the crystal and molecular structure of diethyltin glycyltrosinate, showing a trigonal bipyramidal environment around the tin atom, with the dipeptide acting as a tridentate ligand (Vornefeld et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving glycyl compounds often result in the formation of complex structures with specific chemical properties. Gudasheva et al. (2013) conducted a study on the biologically active conformation of a dipeptide analog, which involved conformational analysis and the synthesis of sterically restricted analogs, revealing insights into the compound's anxiolytic activity (Gudasheva et al., 2013).

Physical Properties Analysis

The study of physical properties, such as crystallization and thermal behavior, is crucial for understanding the stability and applications of compounds like Glycyl-H 1152 dihydrochloride. Klumova et al. (2012) explored the physicochemical properties of a peptide anxiolytic, including its UV, IR, and NMR spectra, and developed a method for determining foreign impurities based on HPLC (Klumova et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other molecules, is essential for the application of glycyl compounds. Studies such as the synthesis and spectroscopic characterization of dipeptide complexes provide valuable insights into their chemical behavior and potential applications (Vornefeld et al., 1992).

Scientific Research Applications

Use as a Rho-kinase Inhibitor

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of Application : Glycyl-H 1152 dihydrochloride is a glycyl analog of the Rho-kinase inhibitor H 1152 dihydrochloride . It displays improved ROCKII selectivity . Rho-kinases play a crucial role in various cellular functions, including contraction, motility, proliferation, and apoptosis, and their abnormal activity is involved in the pathogenesis of various diseases .
  • Methods of Application : The compound is soluble to 100 mM in water and to 50 mM in DMSO . It is used in laboratory research, and its IC50 values are 0.0118, 2.35, 2.57, 3.26, >10, and >10 μM for ROCKII, Aurora A, CAMKII, PKG, PKA, and PKC respectively .
  • Results or Outcomes : The compound has been found to be a selective Rho-kinase (ROCK) inhibitor .

Use as a Tocolytic

  • Scientific Field : Reproductive Sciences .
  • Summary of Application : Glycyl-H 1152 has been identified as an inhibitor of uterine contractility and may have tocolytic potential . Tocolytics are medications used to suppress premature labor.
  • Methods of Application : In a study, myometrial strips obtained from term, not-in-labor women, were treated with cumulative concentrations of the contraction-blocking agents .
  • Results or Outcomes : The IC50 concentration for Glycyl-H 1152 was found to be 18.2 µM . A single treatment with each drug at the determined IC50 concentration was confirmed to reduce contraction performance (AUC) by approximately 50% . Of the three novel tocolytics examined, Glycyl-H 1152 was the most potent inhibitor .

properties

IUPAC Name

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBNQGLZFSHQZ-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-H 1152 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MR Hossain, JM Tolosa, RC Young, R Smith… - Reproductive …, 2023 - Springer
… Here, we report a comprehensive ex vivo analysis of three novel contraction-blocking agents: 2-aminoethoxydiphenyl borate (2-APB), glycyl-H-1152 dihydrochloride (GH), and HC-…
Number of citations: 8 link.springer.com
J Cai, X Song, W Wang, T Watnick, Y Pei… - Genes & …, 2018 - genesdev.cshlp.org
… Glycyl-H-1152 dihydrochloride was from R&D Systems. Blebbistatin was from Sigma. These chemicals were used in Figure 5, E and F, and Supplemental Figure S8C. …
Number of citations: 102 genesdev.cshlp.org
CA Hudson, AL Bernal - 2012 - portlandpress.com
… Glycyl-H-1152-dihydrochloride (H-1152) is a cell-permeant reversible ATP-competitive inhibitor of ROCK1/2. This compound has greater potency than Y27632 (K i =11.8 nM compared …
Number of citations: 10 portlandpress.com
CA Hudson, KJ Heesom… - Molecular human …, 2012 - academic.oup.com
… ROCK inhibitor glycyl-H-1152-dihydrochloride (gH-1152) and OXT were purchased from Merck (Darmstadt, Germany). PKC inhibitor bisindolylmaleimide I (BIS1, GF 109203X or Gö …
Number of citations: 54 academic.oup.com
ML Lawrence, CH Chang, JA Davies - Scientific reports, 2015 - nature.com
… Glycyl-H 1152 dihydrochloride was purchased from Tocris (2485). Metformin, cimetidine and 6-carboxyfluorescein were solubilised in water to make stock concentrations as follows: …
Number of citations: 32 www.nature.com
TH Kim, E Vazquez-Hidalgo, A Abdou, XHM Tan… - bioRxiv, 2019 - biorxiv.org
… Rho-associated protein kinases (ROCKs) were inhibited using Y-27632 dihydrochloride (Y27632, Selleckchem) and glycyl-H 1152 dihydrochloride (gH-1152, Tocris); myosin light-…
Number of citations: 6 www.biorxiv.org
L Zhang, K Li, X Yan, X Liang, S Wang… - Stem Cells and …, 2015 - liebertpub.com
Podocyte depletion is a key event in the progression of end-stage kidney disease (ESKD) resulting in nephrotic proteinuria and renal failure, but the treatment options are limited to …
Number of citations: 11 www.liebertpub.com
S Xia, Z Zhou, C Leung, Y Zhu, X Pan, J Qi, M Morena… - Elife, 2016 - elifesciences.org
… AM251, cytochalasin D (Cyto-D), JZL184, Nimesulide, NSC23766 (NSC) and URB597 were from Selleck; D-2-amino-5-phosphonovalerate (D-APV) and Glycyl-H 1152 dihydrochloride (…
Number of citations: 24 elifesciences.org
S Anani - 2014 - search.proquest.com
In the mouse embryo, asymmetric divisions at the 8-cell stage generate two cell types, polar and apolar cells, which are allocated to outer and inner positions, respectively. This outer/…
Number of citations: 3 search.proquest.com

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